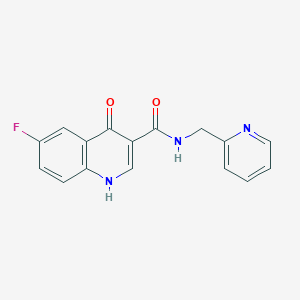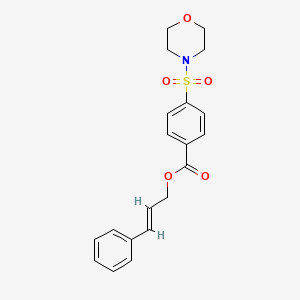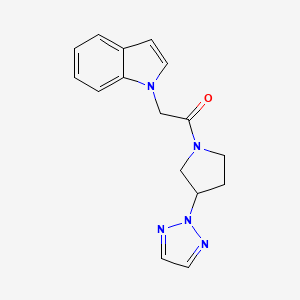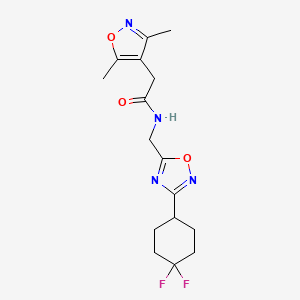![molecular formula C19H17N3O4 B2606202 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1171036-21-7](/img/structure/B2606202.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide” is a novel organoselenium compound incorporating a benzo[d][1,3]dioxole subunit . It’s part of a class of compounds that have been explored due to their potential applications in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane with an alkylating agent (RX) in ethanol . Sodium borohydride is added in parts with continuous stirring .Molecular Structure Analysis
The molecular structure of the compound has been determined using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Furthermore, single crystal X-ray crystallographic results and molecular geometry of the compound are reported .Chemical Reactions Analysis
The compound has been characterized by elemental analysis and various spectroscopic techniques . The reaction is mediated by CuI and NaHCO3 in acetonitrile .科学的研究の応用
Conformational Analysis
- The compound's structure and conformation have been studied for their potential applications in pharmaceutical development. For instance, the orientation of different planar fragments like the imidazol group, benzyl group, and acetamide fragment can influence the compound's properties and interactions (Benznidazole et al., 2018).
Synthesis and Antioxidant Activities
- Novel derivatives of 1,3,4-oxadiazole and imine containing 1H-benzimidazoles, which may include structures similar to the compound , have been synthesized and evaluated for antioxidant activities. Such research is vital for developing new antioxidants and understanding their mechanisms (Alp et al., 2015).
Synthesis of Heterocyclic Derivatives
- The compound is involved in the synthesis of various heterocyclic derivatives. These derivatives can have significant applications in medicinal chemistry, such as potential anticonvulsant properties (Nath et al., 2021).
Palladium-Catalyzed Syntheses
- Research has explored the use of palladium-catalyzed oxidative aminocarbonylation-cyclization reactions involving derivatives of the compound, which can lead to new methods for synthesizing pharmaceutically relevant molecules (Gabriele et al., 2006).
Antitumor Activity
- Derivatives of the compound have been investigated for their antitumor activity, offering insights into new cancer therapies (Yurttaş et al., 2015).
Peptidoglycan Derivatives Synthesis
- The synthesis of certain peptidoglycan derivatives involving related structures has been studied for their potential as adjuvant activities, which is crucial in vaccine development (Merser et al., 1975).
Antibacterial Agents
- Synthesis of acetamide derivatives with antibacterial properties has been explored, contributing to the development of new antibacterial drugs (Ramalingam et al., 2019).
将来の方向性
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-12-2-4-13(5-3-12)10-18-21-22-19(26-18)20-17(23)9-14-6-7-15-16(8-14)25-11-24-15/h2-8H,9-11H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTKFVWBYFFGQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methylphenyl)-4-{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B2606120.png)
![2-[(1-Tert-butylazetidin-3-yl)oxy]-5-chloropyrimidine](/img/structure/B2606121.png)


![4-[4-(4-Methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-sulfonyl fluoride](/img/structure/B2606125.png)

![N-[4-(ethylsulfanyl)butan-2-yl]-2-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2606133.png)
![N-(3,5-dimethoxyphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2606134.png)





